2-[(Cyclooctylamino)methyl]benzoic acid
Description
2-[(Cyclooctylamino)methyl]benzoic acid is a benzoic acid derivative characterized by a cyclooctylamino group attached via a methylene bridge to the aromatic ring. This structural motif confers unique physicochemical and biological properties, particularly in enzyme inhibition. The cyclooctyl group, an eight-membered aliphatic ring, contributes to steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in target proteins like carbonic anhydrases (CAs).
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[(cyclooctylamino)methyl]benzoic acid |
InChI |
InChI=1S/C16H23NO2/c18-16(19)15-11-7-6-8-13(15)12-17-14-9-4-2-1-3-5-10-14/h6-8,11,14,17H,1-5,9-10,12H2,(H,18,19) |
InChI Key |
VYVZJMVSRCTNEG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 2-[(Cyclooctylamino)methyl]benzoic acid and related compounds:
Key Structural Differences and Implications
- Ring Size: The cyclooctyl group (8-membered) in the target compound may offer enhanced hydrophobic interactions compared to smaller cycloheptyl (7-membered) or bicyclo[2.2.1]heptane (norbornane) systems . Larger rings may better fit enzyme active sites, as seen in CA-IX inhibitors .
- Linker Groups: The methylene bridge in the target compound contrasts with sulfanyl or carbamoyl linkers in analogues.
- Substituent Effects : Free carboxylates (e.g., in ) are critical for CA binding, while esterified derivatives (e.g., Av7 in ) may exhibit reduced activity due to decreased acidity .
Physicochemical Properties
- Solubility : Free carboxylates (e.g., ) enhance aqueous solubility, whereas esterified derivatives (e.g., Av7) are more lipophilic .
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